3-(3-chlorophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-2-10-25-19-22-16-14-8-3-4-9-15(14)21-17(16)18(24)23(19)13-7-5-6-12(20)11-13/h3-9,11,21H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPAWDCIVGCOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)Cl)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. One common method involves the use of indole-2-carboxenamines, which are transformed into pyrido[2,3-b]indol-4-ones through intramolecular N–H/C–H coupling, involving a carbonyl 1,2-migration . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of indole derivatives generally involves scalable processes that can be adapted for large-scale production. These methods often utilize environmentally friendly solvents and catalysts to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
3-(3-chlorophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, influencing various biological processes . It may inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(3-Chlorophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
- Molecular Formula : C₁₉H₁₇ClN₃OS
- Molecular Weight : 335.4 g/mol
- CAS Number : 536703-99-8
- Key Properties: XLogP3: 4.7 (moderate lipophilicity) Hydrogen Bond Donors/Acceptors: 1/3 Topological Polar Surface Area (TPSA): 73.8 Ų Rotatable Bonds: 4
Structural Features :
- A pyrimidoindolone core with a 3-chlorophenyl substituent at position 3 and a propylsulfanyl group at position 2. The chlorine atom enhances electronic effects, while the sulfanyl group influences solubility and binding interactions.
Comparison with Structural Analogs
Substituent Variations in Pyrimido[5,4-b]indol-4-one Derivatives
The following table highlights key analogs and their properties:
Biological Activity
The compound 3-(3-chlorophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of a pyrimidine ring fused with an indole structure. The presence of a chlorophenyl group and a propylsulfanyl moiety contributes to its unique chemical properties.
Anticancer Activity
Research indicates that compounds with indole and pyrimidine structures often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, such as:
- Inhibition of anti-apoptotic proteins : These compounds can downregulate proteins that prevent apoptosis, thereby promoting cell death in cancerous cells.
- Activation of caspases : Caspases are essential enzymes in the apoptosis pathway. Compounds similar to this compound have been reported to enhance caspase activity, leading to increased apoptosis in tumor cells.
A study evaluating similar indole derivatives demonstrated IC50 values against various cancer cell lines (e.g., HCT116 and A549) that suggest promising anticancer activity . While specific data on the IC50 for our compound may not be available, the structural similarities imply potential effectiveness.
Antimicrobial Activity
Indole-based compounds are also recognized for their antimicrobial properties. The presence of sulfur in the propylsulfanyl group may enhance this activity by disrupting microbial cell membranes or interfering with metabolic processes. Compounds exhibiting such characteristics have shown effectiveness against a range of pathogens, including bacteria and fungi.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at various phases (G1/S or G2/M), which is crucial for preventing the proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Generation : Indole derivatives can induce oxidative stress in cells, leading to cellular damage and apoptosis.
- Molecular Docking Studies : Computational studies suggest that this compound may interact favorably with key proteins involved in cancer progression (e.g., p53 and MDM2), which could enhance its anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
